molecular formula C20H21F2N5OS B12141340 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoroph enyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoroph enyl)acetamide

Cat. No.: B12141340
M. Wt: 417.5 g/mol
InChI Key: ZRIQWANSNOJHRL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-amino-substituted triazole core. Key structural features include:

  • A 4-(tert-butyl)phenyl group at position 5 of the triazole ring, introducing steric bulk and lipophilicity.
  • A thioether linkage connecting the triazole to the acetamide moiety.
  • An N-(2,4-difluorophenyl) group on the acetamide, contributing electron-withdrawing effects and influencing pharmacokinetics.

The tert-butyl group enhances metabolic stability and membrane permeability, while the difluorophenyl moiety may optimize target binding via halogen interactions .

Properties

Molecular Formula

C20H21F2N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H21F2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-16-9-8-14(21)10-15(16)22/h4-10H,11,23H2,1-3H3,(H,24,28)

InChI Key

ZRIQWANSNOJHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide

The triazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative pathway involves:

  • Formation of 4-(tert-butyl)phenylhydrazine :

    • Reaction of 4-(tert-butyl)aniline with nitrous acid (HNO₂) under acidic conditions.

  • Thiosemicarbazide synthesis :

    • Condensation of 4-(tert-butyl)phenylhydrazine with ammonium thiocyanate (NH₄SCN) in ethanol at reflux (78°C, 6–8 hr).

  • Cyclization to triazole-3-thiol :

    • Treatment with aqueous NaOH (10%) at 80°C for 4 hr, followed by acidification with HCl to pH 3–4.

Table 1: Optimization of Intermediate A Synthesis

ParameterConditionsYield (%)Source
Cyclization time4 hr vs. 8 hr68 vs. 72
Acidification pHpH 3 vs. pH 470 vs. 65
Solvent for step 2Ethanol vs. DMF72 vs. 58

Synthesis of Intermediate B: 2-Chloro-N-(2,4-difluorophenyl)acetamide

Acetylation of 2,4-Difluoroaniline

  • Reaction with chloroacetyl chloride :

    • 2,4-Difluoroaniline is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C.

    • Triethylamine (TEA, 1.5 equiv) is added to scavenge HCl.

  • Purification :

    • Crude product is washed with NaHCO₃ (5%) and recrystallized from ethanol/water (yield: 85–90%).

Key Challenge : Competitive formation of N,N-diacetyl byproducts is mitigated by maintaining low temperatures and stoichiometric control.

Coupling of Intermediates A and B

Thioether Formation

Intermediate A reacts with Intermediate B via nucleophilic substitution:

  • Reaction conditions :

    • Intermediate A (1.0 equiv), Intermediate B (1.1 equiv), K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hr.

  • Workup :

    • Filtration to remove salts, followed by solvent evaporation under reduced pressure.

    • Purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6078
NaHTHF2562
DBUAcetonitrile8070

Final Product Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 1H, Ar-H), 7.45 (s, 1H, NH₂), 4.21 (s, 2H, SCH₂), 1.34 (s, 9H, C(CH₃)₃).

  • LC-MS : m/z 441.1 [M+H]⁺ (calc. 441.5).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

Alternative Synthetic Routes

One-Pot Triazole-Acetamide Assembly

A streamlined approach involves in situ generation of the triazole-thiol and direct coupling with 2-chloroacetamide derivatives. This method reduces isolation steps but requires precise stoichiometry control (yield: 65–70%).

Solid-Phase Synthesis

Immobilization of the triazole-thiol on Wang resin enables iterative coupling and cleavage, though scalability remains challenging.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Key cost drivers : 4-(tert-butyl)aniline (~40% of total), chloroacetyl chloride (~25%), chromatography purification (~20%).

  • Yield improvements : Switching from column chromatography to recrystallization increases batch throughput by 30% .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structure

The structural formula of this compound features a triazole ring, which is known for its diverse biological activity. The presence of a tert-butyl group and difluorophenyl moiety enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers. Percent growth inhibition (PGI) values were notably high, indicating effective antiproliferative activity .
  • Mechanism of Action : Research suggests that triazole derivatives may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity : The synthesized triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard susceptibility testing methods .
  • Antifungal Activity : In addition to antibacterial effects, the compound showed efficacy against fungal strains, making it a candidate for antifungal drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and potency
Difluorophenyl moietyImproves binding affinity
Triazole ringContributes to biological activity

Computational Studies

In silico studies have been employed to predict the binding affinity and interaction modes of the compound with various biological targets:

  • Molecular Docking : Simulations indicate favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against A549 lung cancer cells revealed a dose-dependent response with IC50 values indicating significant cytotoxicity at micromolar concentrations. Histological analysis confirmed apoptosis as the primary mechanism of action.

Case Study 2: Antimicrobial Testing

In a comparative study of various triazole derivatives, this compound was found to outperform others in inhibiting Staphylococcus aureus and Candida albicans growth, showcasing its potential as a dual-action therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Triazole Substituents

  • Amino Group (Position 4): Present in all analogs (e.g., ), this group is critical for hydrogen bonding with biological targets.
  • 3,4,5-Trimethoxyphenyl (): Increases polarity and π-π stacking capacity but may reduce metabolic stability due to methoxy groups . Trifluoromethyl (): Introduces strong electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes .

Acetamide-Aryl Modifications

  • N-(2,4-Difluorophenyl) (Target compound): Fluorine atoms enhance bioavailability and modulate electron density for optimized receptor interactions.
  • N-(4-Phenoxyphenyl) (): Phenoxy groups may improve solubility but increase molecular weight (~465 g/mol vs. ~443 g/mol for the target compound) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight (g/mol) 443.5 465.6 401.4
Calculated logP ~3.8 ~2.9 ~3.2
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 6 7 5
  • The target compound’s higher logP (vs. ) suggests better membrane permeability, advantageous for CNS-targeting applications.
  • ’s lower molecular weight and logP may favor renal excretion, reducing half-life compared to the target compound .

Biological Activity

The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4-difluorophenyl)acetamide is a member of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a triazole ring, an acetamide group, and a tert-butyl substituent on the phenyl ring. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

  • Antifungal Properties : The 1,2,4-triazole scaffold is well-documented for its antifungal activity. Research indicates that derivatives of this scaffold exhibit potent antifungal effects against various pathogens. For instance, compounds with similar structures have shown efficacy against Candida species and Aspergillus species with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL .
  • Antibacterial Effects : The compound has potential antibacterial properties as well. Studies have demonstrated that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds similar to our target have reported MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves the inhibition of fungal ergosterol biosynthesis or bacterial DNA synthesis . This interference with critical cellular processes highlights their potential as antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells through various pathways:

  • Cell Proliferation Inhibition : In vitro studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 20 µM .
  • Mechanistic Insights : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell survival and apoptosis . For example, compounds have been shown to activate caspases and increase reactive oxygen species (ROS) levels within cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly dependent on their structural features:

Structural FeatureInfluence on Activity
Substituents on Phenyl Ring Electron-donating groups enhance activity; bulky groups may hinder it.
Position of Triazole Ring Substitution at specific positions can significantly alter potency.
Alkyl Chain Length Shorter alkyl chains tend to retain higher activity compared to longer ones.

This table summarizes key findings from SAR studies that inform the design of more potent derivatives.

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives including our target compound and evaluated their antimicrobial and anticancer activities. The results indicated that modifications at the tert-butyl position could enhance antibacterial efficacy against resistant strains .
  • Clinical Relevance : Given the rising resistance among pathogens, compounds like this triazole derivative are being investigated for their potential use in combination therapies to overcome resistance mechanisms .

Q & A

Q. What are the recommended methods for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiolation : Reacting a triazole precursor with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.

Acetamide Coupling : Using coupling agents like HATU or DCC to conjugate the thiolated triazole with the difluorophenylacetamide moiety.

  • Critical Parameters :
StepTemperatureSolventCatalyst/PurificationYield Optimization
160–80°CDMFSodium hydrideChromatography
2RT–40°CDCMTriethylamineRecrystallization
  • Key Reference : Optimize reaction times and solvent polarity to minimize byproducts .

Q. How is the compound structurally characterized after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, triazole protons at 8.1–8.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching C₂₁H₂₂F₂N₅O₂S).
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical substituents for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (e.g., replace tert-butyl with methyl or phenyl; vary fluorophenyl positions).
  • Activity Profiling : Test analogs in parallel using standardized assays (e.g., compare MIC or IC₅₀ values).
  • Key Findings :
Substituent ModificationObserved Impact on Activity
tert-butyl → methylReduced hydrophobic interactions, lower potency
2,4-difluorophenyl → mono-fluorophenylAltered target binding affinity
  • Reference : Triazole-thioether linkage is critical for membrane permeability .

Q. What strategies are effective in determining the compound’s mechanism of action (MOA)?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with putative targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II) .
  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment .
  • Key Insight : Fluorophenyl groups enhance π-π stacking in enzyme active sites .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate Purity : Re-analyze compound batches via HPLC (>98% purity required for reproducibility) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., triazole derivatives lacking the tert-butyl group) .

Q. How should stability and degradation profiles be assessed under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
ConditionTemperatureHumidityAnalysis IntervalKey Metrics
Long-term25°C60% RH0, 3, 6, 12 monthsHPLC purity
Stress40°C75% RH0, 1, 2 weeksDegradation products
  • Light Sensitivity : Store in amber vials; monitor UV-induced decomposition via LC-MS .

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